N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclopropanecarboxamide
Overview
Description
N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]cyclopropanecarboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It is a widely studied compound due to its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Scientific Research Applications
- Pyrazole-bearing compounds, including derivatives of our compound, have demonstrated potent antileishmanial activity . Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate.
- Our compound and its derivatives (such as compounds 14 and 15) show promise as antimalarial agents. In vivo studies revealed significant suppression of Plasmodium berghei infection .
- The compound’s boron-containing moieties make it suitable for Suzuki–Miyaura coupling reactions . This versatile coupling method allows the synthesis of diverse organic compounds.
- Imidazole-containing derivatives related to our compound have been synthesized and evaluated for antioxidant potential. These compounds exhibit scavenging activity comparable to ascorbic acid .
Antileishmanial Activity
Antimalarial Potential
Suzuki–Miyaura Coupling Reagents
Antioxidant Properties
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-5-6-13(2)16(10-12)17(15-4-3-9-19-11-15)20-18(21)14-7-8-14/h3-6,9-11,14,17H,7-8H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMONYXKSYGPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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